molecular formula C21H23N5OS B14981043 (4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B14981043
M. Wt: 393.5 g/mol
InChI Key: NHKCGXXTJNAJAU-UHFFFAOYSA-N
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Description

2-METHYL-N-(4-METHYLPHENYL)-6-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(4-METHYLPHENYL)-6-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium complexes, and solvents like dimethyl sulfoxide (DMSO) or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(4-METHYLPHENYL)-6-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while halogenation can introduce halogen atoms into the aromatic rings.

Scientific Research Applications

2-METHYL-N-(4-METHYLPHENYL)-6-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(4-METHYLPHENYL)-6-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-N-(4-METHYLPHENYL)-6-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 2-METHYL-N-(4-METHYLPHENYL)-6-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C21H23N5OS/c1-15-5-7-17(8-6-15)24-19-14-20(23-16(2)22-19)25-9-11-26(12-10-25)21(27)18-4-3-13-28-18/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,24)

InChI Key

NHKCGXXTJNAJAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

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